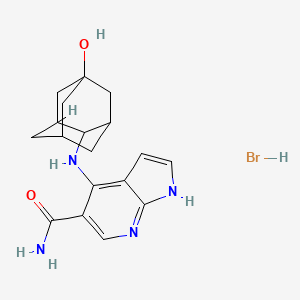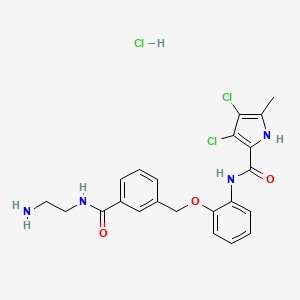![molecular formula C21H24ClN7O2S B12395472 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride is a complex chemical compound known for its significant role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride involves multiple steps. One of the key steps includes the regioselective preparation of 2,3-dimethyl-6-nitro-2H-indazole, which is then subjected to further reactions to introduce the pyrimidine and sulfonamide groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and 2,4-dichloropyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indazole ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitro groups present in the compound.
Substitution: Common in the synthesis process, substitution reactions help introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium bicarbonate and ethanol are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .
科学的研究の応用
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular pathways and gene expression.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The compound exerts its effects primarily by inhibiting the VEGF signaling pathway, which is crucial for tumor growth and angiogenesis. It binds to the VEGF receptors, preventing the activation of downstream signaling pathways that promote cell proliferation and new blood vessel formation . This mechanism makes it a potent anti-cancer agent, particularly in the treatment of renal cell carcinoma and other solid tumors .
類似化合物との比較
Similar Compounds
Pazopanib: Another VEGF inhibitor with a similar structure and mechanism of action.
Regorafenib: A multi-kinase inhibitor that also targets VEGF receptors.
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
What sets 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride apart is its specific molecular modifications, such as the trideuterio(113C)methyl group, which may enhance its stability and efficacy compared to other similar compounds .
特性
分子式 |
C21H24ClN7O2S |
|---|---|
分子量 |
478.0 g/mol |
IUPAC名 |
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H/i3+1D3; |
InChIキー |
MQHIQUBXFFAOMK-RWALGPICSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N.Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


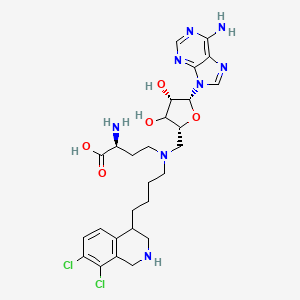
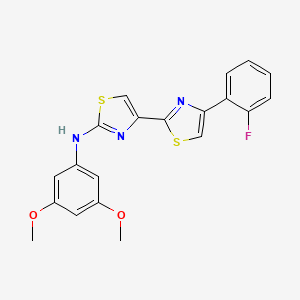

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
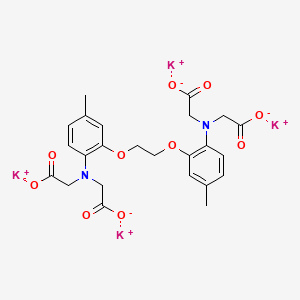



![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

